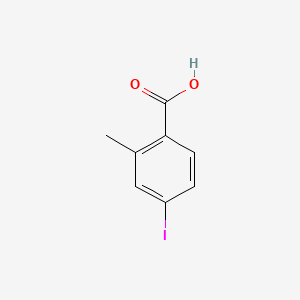
2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a compound with significant relevance in various fields of scientific research, especially in medicinal chemistry. This compound features a complex molecular structure, consisting of multiple heterocyclic elements, which contributes to its diverse chemical reactivity and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 6-methylpyridine and pyridazine-3(2H)-one as the primary reactants.
Synthesis Steps:
The pyrrolidine ring is first introduced through a nucleophilic substitution reaction.
The subsequent steps involve the formation of the ether linkage by reacting 6-methylpyridin-2-yl with the pyrrolidinyl intermediate.
Final cyclization steps may include careful control of reaction conditions such as temperature and solvent to ensure the desired product formation.
Industrial Production Methods: For industrial-scale production, optimizing reaction conditions to maximize yield and purity is crucial. Techniques such as continuous flow synthesis might be employed to enhance efficiency and consistency.
化学反应分析
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyridazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions typically target the carbonyl group, potentially yielding alcohol derivatives.
Substitution: The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions, which can modify the compound’s properties significantly.
Common Reagents and Conditions Used
Oxidation: Common reagents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens and alkylating agents are frequently used under controlled conditions.
Major Products Formed
Oxidative and reductive transformations yield various derivatives with altered electronic properties, potentially enhancing their biological activity.
科学研究应用
Chemistry: This compound serves as a versatile intermediate in the synthesis of more complex molecules. Biology: Its structural features allow it to interact with various biological targets, making it a valuable tool in biochemical studies. Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. Industry: Its chemical robustness and reactivity make it suitable for applications in materials science and catalysis.
作用机制
Mechanism of Action: The compound exerts its effects primarily through interactions with molecular targets, such as enzymes or receptors. Its heterocyclic structure allows for high-affinity binding to these targets, modulating their activity. Molecular Targets and Pathways Involved: Specific pathways influenced by this compound include signal transduction pathways and metabolic processes, with a particular focus on its potential to inhibit or activate certain key enzymes.
相似化合物的比较
6-methylpyridin-2-yl derivatives
Pyridazin-3(2H)-one analogs
Pyrrolidine-based compounds with varying substituents
This article covers a detailed perspective on 2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, emphasizing its synthesis, reactions, and applications across different fields.
属性
IUPAC Name |
2-[2-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-12-4-2-5-14(18-12)23-13-7-9-19(10-13)16(22)11-20-15(21)6-3-8-17-20/h2-6,8,13H,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYQNSXZFLQRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)
![3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2490523.png)




![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2490530.png)
![3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2490531.png)


![5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2490539.png)
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/new.no-structure.jpg)
